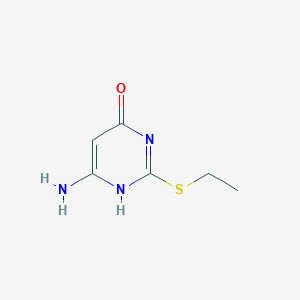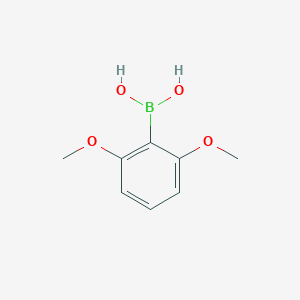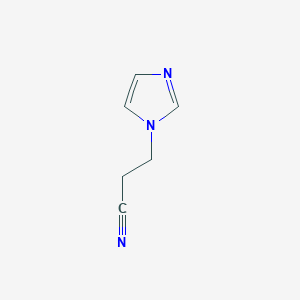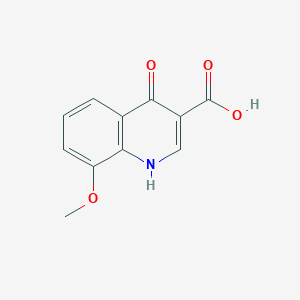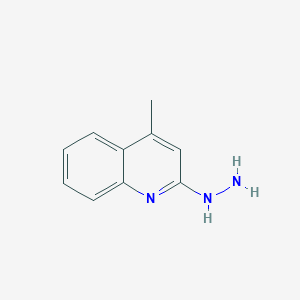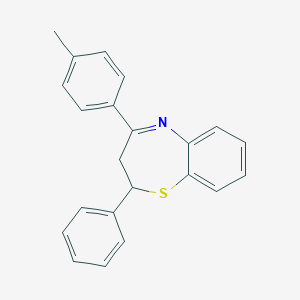
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the benzothiazepine class of compounds and exhibits a unique pharmacological profile.
Mecanismo De Acción
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine acts by blocking the L-type calcium channels, which are involved in the regulation of intracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn leads to a reduction in smooth muscle contraction and vasodilation. In addition, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential as an antihypertensive agent. It has also been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as an anti-inflammatory agent. In addition, it has been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its wide range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its low yield, which makes it difficult to obtain large quantities of the compound. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine could focus on several areas. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the compound's potential as an anti-inflammatory agent could be further explored, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound's mechanism of action could be further elucidated, particularly with regards to its effects on intracellular calcium signaling and the NF-κB pathway.
Métodos De Síntesis
The synthesis of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 4-methylacetophenone and 2-aminobenzophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the benzothiazepine ring system. The yield of the reaction is typically low, and several modifications of the reaction conditions have been reported to improve the yield.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including calcium channel blocking, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
64820-39-9 |
|---|---|
Nombre del producto |
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
Fórmula molecular |
C22H19NS |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NS/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)24-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3 |
Clave InChI |
QIIKCFPSNCDERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



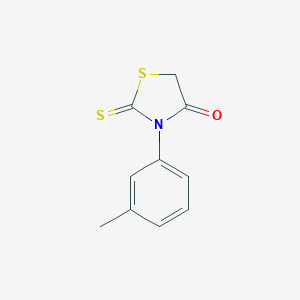
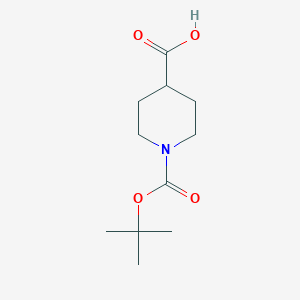
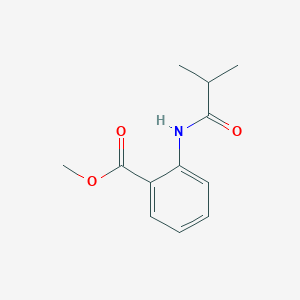
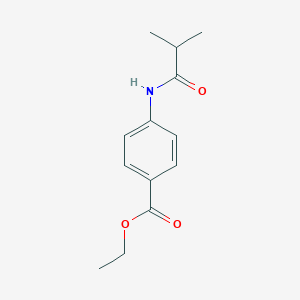
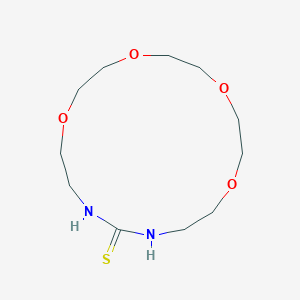
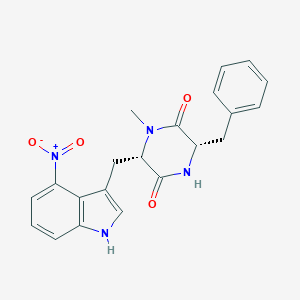
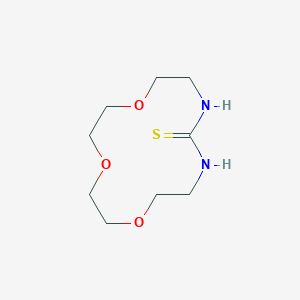
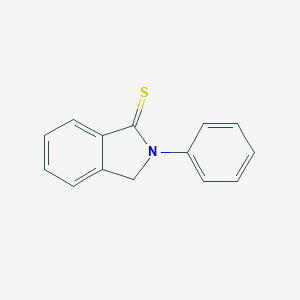
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
